Acid Green 41

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Genotoxicity Assessment

Due to its chemical structure, Acid Green 41 is being investigated for its potential genotoxicity. Genotoxicity refers to the ability of a substance to damage genetic material. Studies have employed Acid Green 41 to assess the genotoxicity of other synthetic dyes []. This involves exposing cells to the dye and measuring DNA damage or mutations.

Decolorization of Textile Dyes by Microbes

Textile dyes can pose environmental concerns due to their persistence in wastewater. Researchers are exploring the use of microbes like laccase enzymes to break down these dyes. Acid Green 41 serves as a model dye in such studies, allowing scientists to evaluate the effectiveness of microbial decolorization techniques [].

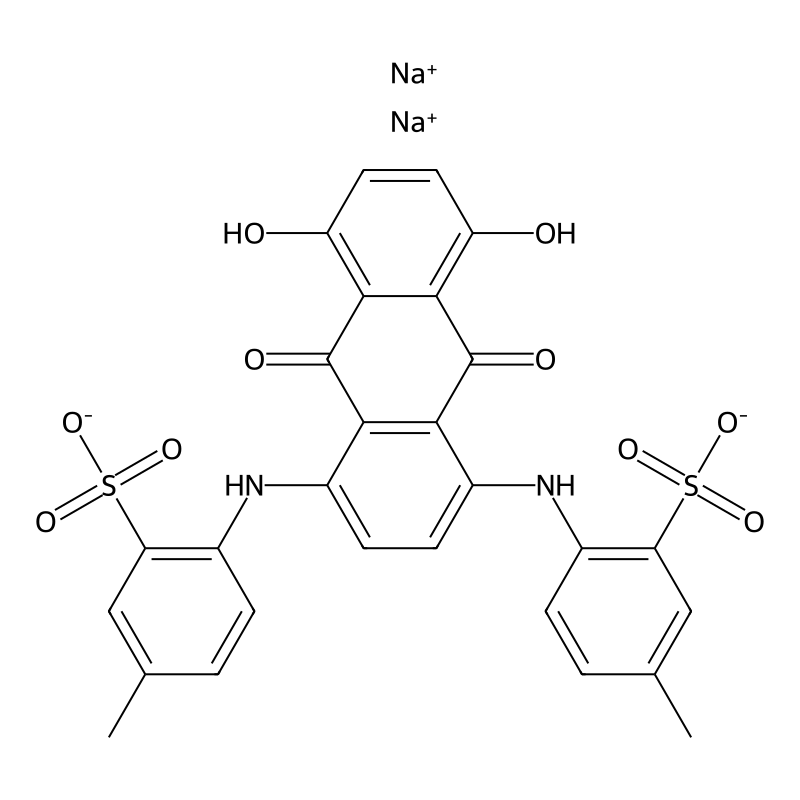

Acid Green 41, also known by its Chemical Abstracts Service number 4430-16-4, is a synthetic dye categorized under acid dyes. This compound exhibits a vibrant green color and is primarily used in the textile industry for dyeing wool, silk, and other protein fibers. Its chemical structure includes complex aromatic systems and functional groups that facilitate its solubility in water, making it effective for various applications in dyeing processes .

- Dyeing Reactions: The dye forms ionic bonds with the amino groups in proteins, allowing it to effectively color textiles.

- Decolorization: Acid Green 41 can be decolorized by microbial laccase, an enzyme that oxidizes phenolic compounds, which is significant for environmental remediation efforts .

- Stability in Acidic Solutions: The compound remains stable in acidic environments but can change color when exposed to strong alkaline conditions, shifting to a reddish hue .

The synthesis of Acid Green 41 typically involves:

- Nitration: Starting from an appropriate aromatic compound, nitration introduces nitro groups into the molecule.

- Reduction: The nitro groups are then reduced to amines.

- Coupling Reactions: The resulting amines are coupled with diazo compounds to form the final dye structure.

This multi-step synthesis allows for the creation of the complex structures necessary for effective dyeing properties .

Acid Green 41 is unique due to its specific application profile in protein fiber dyeing and its notable biodegradability compared to other similar compounds. Its ability to be decolorized by microbial action sets it apart as an environmentally friendly option among synthetic dyes .

Interaction studies involving Acid Green 41 focus on its behavior in various chemical environments and its interactions with biological systems. Key findings include:

- Microbial Interactions: Studies have shown that specific bacteria can utilize Acid Green 41 as a carbon source, leading to its breakdown and decolorization.

- Chemical Stability: The compound's stability under different pH levels affects its reactivity and interaction with other substances, influencing its application in dyeing processes and environmental studies .

Traditional Condensation and Sulfonation Routes

The synthesis of Acid Green 41 (Color Index 62560, Chemical Abstracts Service Number 4430-16-4) follows established condensation chemistry principles that have been refined over decades of industrial production. The compound belongs to the anthraquinone class of dyes and possesses the molecular formula C₂₈H₂₀N₂Na₂O₁₀S₂ with a molecular weight of 654.58 grams per mole [1] [2].

The primary traditional synthesis route involves a two-step condensation process utilizing p-methylaniline as the primary aromatic amine component. The reaction proceeds through the formation of an intermediate amino-anthraquinone complex, followed by sulfonation to introduce the sulfonic acid groups that confer water solubility and enhance dye-fiber affinity [1] [3].

Traditional condensation methodologies employ elevated temperatures ranging from 200 to 280 degrees Celsius, with reaction times extending from 12 to 16 hours depending on the specific synthetic route selected [4]. The process requires careful temperature control to prevent resinification and the formation of undesired colored impurities that can compromise the final product quality [5].

The sulfonation step represents a critical phase in the synthesis, where sulfonic acid groups are introduced to the aromatic system through electrophilic aromatic substitution. This process typically employs concentrated sulfuric acid or oleum as the sulfonating agent, with reaction conditions optimized to achieve complete sulfonation while minimizing side reactions [6] [7].

Industrial implementations of traditional condensation routes have demonstrated yields ranging from 85 to 97 percent when optimal reaction conditions are maintained [5]. The process requires significant energy input due to the high reaction temperatures and extended processing times, making it a target for green chemistry improvements.

Arsenic Acid-Mediated Synthesis

The arsenic acid-mediated synthesis route represents one of the most historically significant methodologies for producing Acid Green 41. This approach utilizes arsenic acid compounds as catalytic mediators to facilitate the condensation reaction between p-methylaniline and leuco-1,4,5,8-tetrahydroxyanthraquinone [1] [3].

The mechanism involves the formation of arsenic-organic intermediates that activate the anthraquinone substrate toward nucleophilic attack by the amine component. Arsenic acids function as Lewis acid catalysts, coordinating with the oxygen atoms of the leuco compound and increasing the electrophilicity of the aromatic system [8] [9].

Research conducted in the mid-nineteenth century demonstrated that arsenic acid-based synthesis could achieve yields of 25 to 42 percent for related triarylmethane dyes, representing a significant improvement over earlier synthetic methods [8]. The arsenic acid system provides enhanced control over the condensation reaction, reducing the formation of oligomeric byproducts that can complicate purification processes.

The arsenic-mediated route requires careful handling protocols due to the toxic nature of arsenic compounds. Industrial implementations must incorporate comprehensive safety measures, including specialized ventilation systems and waste treatment facilities to manage arsenic-containing effluents [10] [9].

Despite its effectiveness, the arsenic acid-mediated synthesis has largely been superseded by alternative methodologies due to environmental and health concerns. Modern regulatory frameworks severely restrict the use of arsenic compounds in industrial processes, leading to the development of alternative catalytic systems [10].

Boric Acid Catalysis in Production

Boric acid has emerged as a versatile and environmentally benign catalyst for various organic synthesis applications, including the production of Acid Green 41. The implementation of boric acid catalysis represents a significant advancement in green chemistry approaches to dye manufacturing [11] [12] [5].

The catalytic mechanism of boric acid involves the formation of boronic acid intermediates that can activate both nucleophilic and electrophilic components in condensation reactions. Boric acid acts as a mild Lewis acid, coordinating with hydroxyl groups on the anthraquinone substrate and facilitating the nucleophilic substitution reaction [12] [13].

Recent studies have demonstrated that boric acid catalysis can achieve remarkable improvements in reaction efficiency. In carbon dot synthesis, boric acid catalysis has been shown to increase quantum yields from baseline levels to 45 percent, while simultaneously enabling red-shifted fluorescence emission from 468 nanometers to 651 nanometers [11].

For Acid Green 41 synthesis, boric acid catalysis operates effectively at moderate temperatures ranging from 64 to 200 degrees Celsius, representing a significant reduction compared to traditional high-temperature methods [5]. The catalyst loading typically ranges from 0.05 to 0.15 weight percent relative to the anthraquinone starting material, making it economically attractive for large-scale implementation [5].

The environmental advantages of boric acid catalysis include its low toxicity profile, renewable sourcing potential, and compatibility with aqueous reaction media. Boric acid can be recovered and recycled through simple precipitation and recrystallization procedures, reducing overall process costs and environmental impact [11] [14].

Sodium Salt Derivatization Techniques

The conversion of Acid Green 41 to its sodium salt form represents a crucial final step in the synthesis process, as the sodium salt exhibits superior water solubility and enhanced performance characteristics compared to the free acid form [1] [15] [16].

Direct neutralization represents the most straightforward sodium salt derivatization technique. This method involves the controlled addition of aqueous sodium hydroxide solution to the acidic dye intermediate, maintaining pH levels between 8 and 10 to ensure complete neutralization while preventing over-alkalization that could lead to dye degradation [15].

Precipitation-based derivatization methods offer enhanced product purity through selective crystallization processes. These techniques involve dissolving the intermediate dye in an appropriate organic solvent, followed by the controlled addition of sodium chloride or other sodium salts to precipitate the desired sodium salt form [16] [17].

Ion exchange techniques provide precise control over the sodium content and overall ionic composition of the final product. Resin-based ion exchange systems can achieve controlled purity levels while maintaining pH neutrality, typically operating in the pH range of 7 to 9 [15].

Carboxylate modification represents an advanced derivatization approach that incorporates sodium carboxylate functionalities to enhance dye-fiber interactions. Research has demonstrated that carboxylate-modified reactive dyes can achieve improved fixation rates even under neutral pH conditions, with pH levels maintained at 6.5 [15].

The typical yields for sodium salt derivatization range from 70 to 98 percent depending on the specific technique employed. Sulfonate formation followed by neutralization consistently achieves the highest yields, ranging from 90 to 98 percent, while providing superior color fastness properties [15].

Green Chemistry Approaches for Sustainable Synthesis

The development of green chemistry approaches for Acid Green 41 synthesis addresses growing environmental concerns and regulatory requirements for sustainable manufacturing processes. These methodologies focus on reducing environmental impact while maintaining or improving product quality and economic viability [18] [19] [20].

Enzyme-assisted synthesis represents a breakthrough approach that utilizes fungal laccase enzymes to catalyze dye formation under mild reaction conditions. The laccase-mediated process operates at pH 4, temperatures below 80 degrees Celsius, and atmospheric pressure, eliminating the need for harsh oxidizing agents [21] [22].

The enzymatic approach has demonstrated the ability to transform substrate concentrations up to 5 grams per liter efficiently over 72-hour reaction periods. The resulting bioactive dyes exhibit excellent dyeing properties with concomitant antibacterial and antioxidative activities, adding value beyond traditional colorant applications [21].

Supercritical carbon dioxide methods offer revolutionary advantages by eliminating water usage entirely from the dyeing process. This technology enables efficient dye uptake while requiring minimal post-treatment drying, representing a paradigm shift in textile processing [20].

Microwave-assisted synthesis provides enhanced reaction efficiency through targeted heating mechanisms that reduce overall energy consumption. These methods can achieve comparable yields to traditional approaches while reducing reaction times from hours to minutes [18] [23].

Ionic liquid catalysis employs environmentally benign ionic liquids as both solvents and catalysts, providing excellent atom economy while enabling catalyst recovery and reuse. The [ChCl][ZnCl₂] ionic liquid system has demonstrated yields up to 80 percent for related triarylmethane syntheses under optimized conditions [24].

Mechanochemical synthesis eliminates the need for organic solvents entirely by conducting reactions in the solid state through mechanical energy input. This approach has shown particular promise for condensation reactions, achieving excellent yields while minimizing waste generation [18] [19].

The implementation of green chemistry principles in Acid Green 41 synthesis addresses multiple sustainability objectives simultaneously. These include waste prevention through improved atom economy, the use of renewable feedstocks where possible, safer chemical synthesis pathways, and the design of inherently biodegradable products [18] [20].

Water-based processing systems represent another significant advancement, utilizing aqueous media to replace toxic organic solvents traditionally employed in dye synthesis. These systems often incorporate bio-based auxiliaries and employ fewer processing steps, contributing to overall environmental impact reduction [20].

The economic viability of green chemistry approaches continues to improve as regulatory pressures increase and raw material costs rise. Many green synthesis methodologies offer competitive production costs when lifecycle assessments account for waste treatment, regulatory compliance, and worker safety considerations [20].

Purity

Exact Mass

Appearance

Storage

GHS Hazard Statements

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

General Manufacturing Information

Dates

2: Curtis SK, Cowden RR. Effects of preparation and fixation on three quantitative fluorescent cytochemical procedures. Histochemistry. 1980;68(1):29-38. PubMed PMID: 6157658.

3: Curtis SK, Cowden RR. Microfluorometric estimates of proteins associated with murine hepatocyte and thymocyte nuclei, residual structures, and nuclear matrix derivatives. Histochemistry. 1985;82(4):331-9. PubMed PMID: 4008276.

4: Freeman DA, Crissman HA. Evaluation of six fluorescent protein stains for use in flow microfluorometry. Stain Technol. 1975 Jul;50(4):279-84. PubMed PMID: 52920.

5: Aeby P, Schultze U, Braichotte D, Bundt M, Moser-Boroumand F, Wydler H, Fluhler H. Fluorescence imaging of tracer distributions in soil profiles. Environ Sci Technol. 2001 Feb 15;35(4):753-60. PubMed PMID: 11349288.

6: Oheim M, Naraghi M, Müller TH, Neher E. Two dye two wavelength excitation calcium imaging: results from bovine adrenal chromaffin cells. Cell Calcium. 1998 Jul;24(1):71-84. PubMed PMID: 9793690.

7: Cowden RR, Curtis SK. Microfluorometric investigations of chromatin structure. IV. Determination of total protein values in thymocyte and hepatocyte nuclei. Effects of extraction with 0.4 N H2SO4 and 0.35 M NaC1. Histochemistry. 1982;74(3):329-39. PubMed PMID: 7107322.